Methyl 9H-fluorene-3-carboxylate

CAS No.: 104820-82-8

Cat. No.: VC7934843

Molecular Formula: C15H12O2

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 104820-82-8 |

|---|---|

| Molecular Formula | C15H12O2 |

| Molecular Weight | 224.25 g/mol |

| IUPAC Name | methyl 9H-fluorene-3-carboxylate |

| Standard InChI | InChI=1S/C15H12O2/c1-17-15(16)12-7-6-11-8-10-4-2-3-5-13(10)14(11)9-12/h2-7,9H,8H2,1H3 |

| Standard InChI Key | AVNVIKCPYJRCRB-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=C(CC3=CC=CC=C32)C=C1 |

| Canonical SMILES | COC(=O)C1=CC2=C(CC3=CC=CC=C32)C=C1 |

Introduction

Structural and Molecular Characteristics

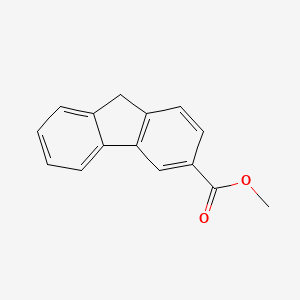

Methyl 9H-fluorene-3-carboxylate possesses the molecular formula C₁₅H₁₂O₂ and a molecular weight of 224.25 g/mol . Its IUPAC name is methyl 9H-fluorene-3-carboxylate, and its structure consists of a fluorene backbone (a bicyclic system of two benzene rings fused via a five-membered ring) with a methyl ester substituent at the 3-position (Figure 1) . Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂O₂ |

| Molecular Weight | 224.25 g/mol |

| Exact Mass | 224.08373 g/mol |

| SMILES | COC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2 |

| InChI Key | AVNVIKCPYJRCRB-UHFFFAOYSA-N |

The compound’s planar aromatic system and electron-withdrawing ester group contribute to its reactivity in electrophilic substitution and cross-coupling reactions .

Synthesis and Industrial Production

Synthetic Routes

Methyl 9H-fluorene-3-carboxylate is typically synthesized via esterification of 9H-fluorene-3-carboxylic acid with methanol under acidic conditions. Alternative methods include:

-

Palladium-Catalyzed Coupling: Intramolecular oxidative coupling of diphenylacetic acid derivatives using Pd catalysts, as demonstrated in fluorenone synthesis .

-

Acid-Catalyzed Cyclization: Trifluoromethanesulfonic acid (TfOH)-mediated tandem reactions of biaryl triazenes to form fluorene derivatives .

A representative procedure involves reacting 3-methylfluorene (CAS: 2523-39-9) with dialkyl carbonates and alkali hydrides, followed by esterification . For example:

-

Step 1: Fluorene is reacted with diethyl carbonate and sodium hydride in an aromatic solvent at 40–80°C .

-

Step 2: The intermediate ester is saponified and re-esterified with methanol to yield the final product .

Industrial Scalability

Industrial production optimizes reaction parameters (e.g., continuous flow reactors) to enhance yield (>80%) and purity . Technical-grade fluorene (95% purity) is sufficient for large-scale synthesis .

Physicochemical Properties

Key physical and chemical properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Melting Point | 79–80°C (acetone/water solvent) | |

| Boiling Point | 369.5±21.0°C (predicted) | |

| Density | 1.204±0.06 g/cm³ | |

| Solubility | Soluble in benzene, toluene, DMSO | |

| Flash Point | 208.5±21.2°C |

The compound’s stability under ambient conditions and compatibility with organic solvents make it suitable for further functionalization .

Applications in Research and Industry

Pharmaceutical Intermediates

Methyl 9H-fluorene-3-carboxylate serves as a precursor to fluorenone derivatives, which are critical in synthesizing antidiabetic and antiarrhythmic agents . For instance:

-

Fluorene-9-carboxylic acid derivatives are intermediates in drugs targeting sodium ion channels .

-

The ester group facilitates hydrolysis to carboxylic acids, enabling modular drug design .

Materials Science

In optoelectronics, fluorene derivatives are valued for their charge-transport properties. Methyl 9H-fluorene-3-carboxylate has been incorporated into:

-

Organic Light-Emitting Diodes (OLEDs): As a hole-transport layer component .

-

Polycyclic Aromatic Hydrocarbon (PAH) Frameworks: For solar cell applications .

Catalysis

The compound participates in palladium-catalyzed C–H activation reactions to construct complex PAHs. For example, dual C–H activation directed by carboxylate groups yields fluorenones under mild conditions .

Analytical Characterization

Spectroscopic Data

-

NMR (400 MHz, CDCl₃):

Chromatography

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume